molecular formula C18H25N3O4 B2983903 Methyl 4-((2-((2,3-dimethylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1234973-23-9

Methyl 4-((2-((2,3-dimethylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2983903
CAS No.: 1234973-23-9
M. Wt: 347.415
InChI Key: ZKLRWNXPRANMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-((2,3-dimethylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a piperidine-based small molecule featuring a methyl carboxylate group, a central piperidine ring, and a substituted phenylacetamide moiety. The 2,3-dimethylphenyl group in its acetamide chain likely influences steric and electronic properties, affecting binding affinity and metabolic stability compared to related compounds.

Properties

IUPAC Name

methyl 4-[[[2-(2,3-dimethylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-12-5-4-6-15(13(12)2)20-17(23)16(22)19-11-14-7-9-21(10-8-14)18(24)25-3/h4-6,14H,7-11H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLRWNXPRANMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-((2,3-dimethylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
CAS Registry Number: 1222-42-0
IUPAC Name: this compound

The structure features a piperidine ring, an acetamido group, and a dimethylphenyl moiety, which are critical for its biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within the body. Research indicates that it may function through:

  • Inhibition of Enzymatic Activity: It has been shown to inhibit specific enzymes related to inflammatory pathways.
  • Receptor Modulation: The compound may modulate receptor activity, particularly those involved in pain perception and inflammation.

Antinociceptive Effects

Several studies have explored the antinociceptive (pain-relieving) properties of the compound. For instance:

  • Study Findings: In a rodent model, the compound exhibited significant antinociceptive effects with an effective dose (ED50) of 0.54 mg/kg in hot plate tests, indicating its potential as an analgesic agent .

Anti-inflammatory Properties

The anti-inflammatory potential has also been investigated:

  • Mechanistic Studies: The compound demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions .

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate analgesic effectsED50 of 0.54 mg/kg in hot plate test
Investigate anti-inflammatory propertiesInhibition of pro-inflammatory cytokines
Synthesis and biological evaluationIdentified as a promising candidate for further development

Safety and Toxicology

While the biological activities are promising, safety profiles are crucial for further development:

  • Toxicological Studies: Preliminary studies indicate low toxicity levels at therapeutic doses; however, comprehensive toxicological assessments are necessary before clinical applications can be considered.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core piperidine-carboxylate scaffold with several analogs, differing in substituents on the phenylacetamide group and the carboxylate ester. Below is a detailed comparison:

Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (CAS 1235102-94-9)

  • Molecular Formula : C₁₇H₂₃N₃O₄S
  • Molecular Weight : 365.4 g/mol
  • Key Structural Difference : Replacement of the 2,3-dimethylphenyl group with a 2-(methylthio)phenyl substituent.

Phenyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (CAS 1235340-99-4)

  • Molecular Formula : C₂₂H₂₅N₃O₄S
  • Molecular Weight : 427.5 g/mol
  • Key Structural Difference : Substitution of the methyl carboxylate with a phenyl ester.
  • The aromatic ring may also engage in π-π stacking interactions in biological targets .

Compound 56C (Patent Example 6)

  • Structure : Features a trifluoromethoxy (OCF₃) group and a triazole ring.
  • Key Difference : Incorporation of a trifluoromethoxy-substituted phenyl group and a triazole moiety.
  • These modifications likely improve pharmacokinetic profiles compared to the dimethylphenyl analog .

Comparative Data Table

Property/Compound Target Compound (2,3-dimethylphenyl) Methylthio Analog Phenyl Ester Analog Compound 56C
Molecular Formula Not reported C₁₇H₂₃N₃O₄S C₂₂H₂₅N₃O₄S Complex (see patent)
Molecular Weight ~379.4 (estimated) 365.4 427.5 >500 (estimated)
Key Substituent 2,3-dimethylphenyl 2-(methylthio)phenyl Phenyl ester Trifluoromethoxy, triazole
Polarity/Solubility Moderate (dimethyl groups) Higher (SMe group) Lower (phenyl ester) Variable (OCF₃)
Potential Applications Kinase inhibition Enzyme modulation Membrane permeability Enhanced stability

Research Findings and Implications

  • Synthetic Accessibility : The methyl carboxylate analog (CAS 1235102-94-9) is synthesized via amide coupling, a method adaptable to the target compound .
  • Biological Activity : The trifluoromethoxy and triazole modifications in Compound 56C demonstrate improved target engagement in kinase assays, suggesting that similar optimizations could benefit the dimethylphenyl variant .
  • Limitations : Physicochemical data (e.g., melting point, solubility) for the target compound remain unreported, likely due to proprietary restrictions or ongoing research.

Q & A

Basic: What are the established synthetic routes for Methyl 4-((2-((2,3-dimethylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate?

Answer:
A common synthetic approach involves multi-step reactions starting with piperidine derivatives. For example, a comparable compound (1-benzyl-4-piperidone) was synthesized via refluxing with propionic anhydride under argon, followed by extraction with chloroform, drying with MgSO4, and purification via oxalic acid precipitation. This method achieved a 79.9% yield, as detailed in a similar synthesis pathway . Key steps include:

  • Reaction conditions : 12-hour reflux under inert gas.
  • Purification : Acid-base workup (e.g., oxalic acid precipitation) and solvent extraction.
  • Yield optimization : Controlled stoichiometry and inert atmosphere to minimize side reactions.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC/MS) are essential:

  • 1H/13C NMR : Used to confirm structural integrity. For example, aromatic protons (δ 7.24–7.40 ppm), methyl esters (δ 3.78 ppm), and piperidine backbone signals (δ 1.81–2.78 ppm) are critical markers .
  • GC/MS : Validates molecular weight (e.g., observed m/z 380 for C23H28N2O3) and detects impurities .
  • HPLC : Ensures purity (>98%) via mobile phase optimization (e.g., methanol/buffer at pH 4.6) .

Advanced: How can synthesis yield be optimized for this compound?

Answer:
Low yields often arise from incomplete reactions or purification losses. Methodological improvements include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. dichloromethane .
  • Catalyst use : Lewis acids (e.g., ZnCl2) could accelerate amide bond formation.
  • Purification : Replace traditional acid precipitation with column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) for higher recovery .
  • Reaction monitoring : Use TLC or in-situ IR to terminate reactions at optimal conversion .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Discrepancies in NMR or MS data require systematic validation:

  • Replicate synthesis : Confirm reproducibility of spectral peaks (e.g., δ 3.78 ppm for CO2CH3) .
  • Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Alternative ionization techniques : Use ESI-MS instead of EI-MS to reduce fragmentation and confirm molecular ion peaks .
  • Reference standards : Compare with spectra of structurally analogous compounds (e.g., piperidine-carboxylate derivatives) .

Advanced: What experimental designs are suitable for studying this compound’s biological activity?

Answer:
Adopt split-plot or randomized block designs to account for variables:

  • Trellis system analogy : Assign treatments (e.g., dose levels) to main plots, biological models (e.g., cell lines) to subplots, and time points to sub-subplots .
  • Replicates : Use ≥4 replicates with 5–10 samples each to ensure statistical power .
  • Controls : Include vehicle controls and reference compounds (e.g., carfentanil analogs for opioid receptor studies) .

Advanced: How can environmental impact and degradation pathways of this compound be evaluated?

Answer:
Long-term ecological studies are critical, as outlined in Project INCHEMBIOL :

  • Abiotic studies : Assess hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic studies : Use microbial consortia to identify biodegradation metabolites.
  • Compartmental analysis : Measure partitioning in water, soil, and biota via LC-MS/MS.
  • Risk modeling : Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.